3-Hydroxyhexadecanoic acid

Catalog No.
S1538715
CAS No.
928-17-6
M.F
C16H32O3
M. Wt
272.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyhexadecanoic acid

CAS Number

928-17-6

Product Name

3-Hydroxyhexadecanoic acid

IUPAC Name

3-hydroxyhexadecanoic acid

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)

InChI Key

CBWALJHXHCJYTE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

Synonyms

3-hydroxypalmitic acid, 3-hydroxypalmitic acid, (+-)-isomer, beta-hydroxypalmitate, beta-hydroxypalmitic acid

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a fatty acid with a hydroxyl group attached to the third carbon atom from the carboxylic acid end. It plays a specific role as an intermediate molecule in the process of fatty acid biosynthesis within living organisms [, ].

Fatty Acid Synthase and the Role of 3-Hydroxyhexadecanoic Acid

Fatty acid biosynthesis is a complex pathway that builds fatty acid molecules from smaller precursors. This process relies on a large enzyme complex called fatty acid synthase (FAS) []. 3-Hydroxyhexadecanoic acid arises during a specific step within the FAS pathway.

  • The molecule 3-oxo-tetradecanoic acid, a 14-carbon chain with a keto group (C=O) on the third carbon, serves as a substrate for the FAS enzyme complex [].
  • Enzymes within FAS, specifically 3-oxoacyl-acyl-carrier-protein reductase, act on 3-oxo-tetradecanoic acid. This enzymatic action reduces the keto group (C=O) to a hydroxyl group (OH), converting the molecule into 3-hydroxyhexadecanoic acid [, ].

Further Elongation and Significance

Following its formation, 3-hydroxyhexadecanoic acid undergoes further modifications within the FAS pathway. Additional enzymatic steps remove the hydroxyl group and elongate the carbon chain, ultimately leading to the production of various mature fatty acids [].

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a long-chain fatty acid that serves as a 3-hydroxy derivative of palmitic acid. Its molecular formula is C16H32O3, with a molecular weight of 272.42 g/mol . The compound is characterized by the presence of a hydroxyl group at the third carbon position of the hexadecanoic acid chain. This structural feature contributes to its unique chemical properties and biological functions.

Typical of fatty acids. It can undergo esterification to form esters with alcohols, which is a common reaction for fatty acids. Additionally, it can be oxidized or reduced depending on the reaction conditions. For instance, it can be converted into other fatty acids through enzymatic reactions involving fatty-acid synthase and acyl-carrier proteins .

This compound plays a vital role in lipid metabolism and has been identified as an intermediate in the biosynthesis of fatty acids. In humans, fatty acids are primarily synthesized in the liver and adipose tissues . 3-Hydroxyhexadecanoic acid has been studied for its potential effects on cellular metabolism and its role as a component of bacterial lipids . Its biological activity may influence various metabolic pathways, including those related to energy production and storage.

The synthesis of 3-hydroxyhexadecanoic acid can be achieved through several methods:

  • Enzymatic Synthesis: This involves using specific enzymes such as fatty-acid synthase to convert precursors like 3-oxo-tetradecanoic acid into 3-hydroxyhexadecanoic acid .
  • Chemical Synthesis: Chemical methods may include alkaline hydrolysis or the use of Grignard reagents to modify existing fatty acids into their hydroxy derivatives .
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce this compound from simpler substrates.

3-Hydroxyhexadecanoic acid has several applications in research and industry:

  • Biochemical Research: It is used as an internal standard in lipid studies due to its well-defined structure and properties .
  • Pharmaceuticals: The compound's biological activity makes it a candidate for further studies in drug development targeting metabolic disorders.
  • Food Industry: As a component of certain lipids, it may have implications in food science regarding flavor and preservation.

Research indicates that 3-hydroxyhexadecanoic acid interacts with various biological systems. Studies have shown its involvement in lipid metabolism regulation and potential effects on cell signaling pathways related to energy homeostasis. These interactions highlight its importance in understanding metabolic diseases and developing therapeutic strategies.

3-Hydroxyhexadecanoic acid shares similarities with other hydroxy fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Palmitic AcidC16H32O2Saturated fatty acid without hydroxyl group
3-Hydroxypalmitic AcidC16H32O3Same structure but different stereochemistry
2-Hydroxyhexadecanoic AcidC16H32O3Hydroxyl group at the second carbon position
Stearic AcidC18H36O2Longer carbon chain without hydroxyl group

The uniqueness of 3-hydroxyhexadecanoic acid lies primarily in its specific hydroxyl positioning at the third carbon, which influences its reactivity and biological functions compared to other similar compounds.

XLogP3

5.8

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

3-hydroxypalmitic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. A. Flavier et al. “Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum” MolMicrobiol, vol. 26 pp. 251-259, 19972. M. Dhar et al. “Omega oxidation of 3-hydroxy fatty acids by the human CYP4F gene subfamily enzyme CYP4F11” Journal of Lipid Research, vol. 49,pp. 612-624, 20083. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids andIts Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20004. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoAdehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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